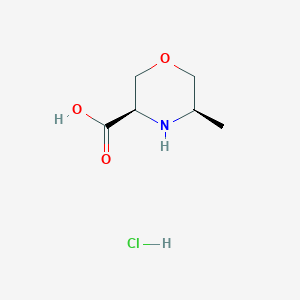

Rel-(3R,5R)-5-methylmorpholine-3-carboxylic acid hydrochloride

Description

Rel-(3R,5R)-5-methylmorpholine-3-carboxylic acid hydrochloride is a chiral morpholine derivative with a molecular formula of C₇H₁₆ClNO₂ and a molecular weight of 181.66 g/mol (CAS: 83265-56-9) . The compound features a six-membered morpholine ring containing an oxygen atom, a carboxylic acid group at position 3, and a methyl substituent at position 5. It is commonly utilized as a building block in pharmaceutical synthesis, particularly for developing bioactive molecules targeting neurological and metabolic disorders. Its stereochemical configuration (3R,5R) enhances its specificity in binding to chiral receptors or enzymes .

Structure

3D Structure of Parent

Properties

IUPAC Name |

(3R,5R)-5-methylmorpholine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3.ClH/c1-4-2-10-3-5(7-4)6(8)9;/h4-5,7H,2-3H2,1H3,(H,8,9);1H/t4-,5-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INFAGHWRLYMQRH-TYSVMGFPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COCC(N1)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1COC[C@@H](N1)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(3R,5R)-5-methylmorpholine-3-carboxylic acid hydrochloride typically involves the use of chiral starting materials and catalysts to ensure the desired stereochemistry. One common method involves the reaction of a chiral amine with a suitable carboxylic acid derivative under controlled conditions to form the morpholine ring. The hydrochloride salt is then formed by treating the resulting compound with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to enhance efficiency and yield. These reactors allow for precise control over reaction conditions, such as temperature and pressure, which is crucial for maintaining the stereochemical integrity of the product.

Chemical Reactions Analysis

Types of Reactions

Rel-(3R,5R)-5-methylmorpholine-3-carboxylic acid hydrochloride can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups into the morpholine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce different amine derivatives.

Scientific Research Applications

Medicinal Chemistry

Antiviral and Antibacterial Properties:

Research has indicated that derivatives of morpholine compounds, including Rel-(3R,5R)-5-methylmorpholine-3-carboxylic acid hydrochloride, exhibit significant antibacterial and antiviral activities. These compounds can act as inhibitors of bacterial topoisomerases, which are essential for DNA replication and transcription in bacteria. The modification of the morpholine structure can enhance solubility and bioactivity against various pathogens .

Case Study:

A study demonstrated that morpholine derivatives with specific substitutions showed improved potency against Gram-positive and Gram-negative bacteria. For instance, compounds with lipophilic groups on the morpholine ring exhibited varying degrees of solubility and antibacterial activity, suggesting that careful structural modifications can lead to more effective therapeutic agents .

Organic Synthesis

Building Block in Synthesis:

Rel-(3R,5R)-5-methylmorpholine-3-carboxylic acid hydrochloride serves as a versatile building block in organic synthesis. Its unique structure allows for various chemical transformations, enabling the creation of complex molecules used in pharmaceuticals and agrochemicals .

Synthetic Routes:

The synthesis typically involves the cyclization of appropriate precursors and can be optimized for yield and purity using advanced techniques such as continuous flow reactors. The compound's carboxylic acid group facilitates reactions such as esterification and amide formation, making it valuable in generating diverse chemical entities .

Biochemical Applications

Buffering Agent:

In biochemical research, Rel-(3R,5R)-5-methylmorpholine-3-carboxylic acid hydrochloride is utilized as a buffering agent due to its ability to maintain pH stability in biological systems. This property is crucial for enzyme assays and other biochemical reactions where pH fluctuations can affect outcomes .

Enzyme Interaction Studies:

The compound can also be employed to study enzyme interactions and metabolic pathways involving morpholine derivatives. Its structural characteristics facilitate the investigation of binding affinities with various enzymes, providing insights into enzyme mechanisms and potential inhibitory effects .

Industrial Applications

Production of Specialty Chemicals:

In the industrial sector, Rel-(3R,5R)-5-methylmorpholine-3-carboxylic acid hydrochloride is used in producing specialty chemicals and materials. Its properties make it suitable for applications in polymer science, coatings, and adhesives due to its reactivity and compatibility with various substrates .

Data Summary

Mechanism of Action

The mechanism by which Rel-(3R,5R)-5-methylmorpholine-3-carboxylic acid hydrochloride exerts its effects involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

The following compounds share structural similarities but exhibit distinct functional groups, ring systems, or substituents:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Features |

|---|---|---|---|---|

| Rel-(3R,5R)-5-Methylmorpholine-3-carboxylic acid hydrochloride | C₇H₁₆ClNO₂ | 181.66 | 83265-56-9 | Morpholine ring (O-containing), carboxylic acid, methyl group |

| 2-Amino-5-(trifluoromethoxy)benzoic acid hydrochloride | C₈H₆F₃NO₃ | 221.14 | 83265-56-9* | Benzene ring, trifluoromethoxy group, amino and carboxylic acid groups |

| rel-(1R,5R)-2-Azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride | C₉H₉NO₃ | 179.18 | 1007875-95-7 | Bicyclic structure (fused rings), carboxylic acid |

| rac-(3R,5S)-3-Methyl-5-phenylmorpholine hydrochloride | C₁₁H₁₆ClNO | 213.70 | 1811515-76-0 | Morpholine ring, phenyl and methyl substituents |

| (3R,5R)-5-Methylpyrrolidin-3-ol hydrochloride | C₅H₁₂ClNO | 137.61 | 857651-11-7 | Pyrrolidine ring (5-membered, no O), hydroxyl and methyl groups |

| (3R,5R)-3-Amino-5-hydroxy-piperidine-1-carboxylic acid tert-butyl ester hydrochloride | C₁₀H₂₁ClN₂O₃ | 252.74 | 1820569-43-4 | Piperidine ring, tert-butyl ester, amino and hydroxyl groups |

Note: The CAS number 83265-56-9 is listed for both the target compound and 2-amino-5-(trifluoromethoxy)benzoic acid hydrochloride in , which is likely a data entry error .

Key Comparative Analysis

Ring Systems

- Morpholine Derivatives : The target compound and rac-(3R,5S)-3-methyl-5-phenylmorpholine hydrochloride share a six-membered morpholine ring with oxygen, enhancing hydrogen-bonding capacity and solubility in polar solvents.

- Pyrrolidine vs. The piperidine derivative in features a six-membered ring with nitrogen, altering basicity and steric profile.

- Bicyclic Systems : rel-(1R,5R)-2-azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride contains fused rings, introducing strain and rigidity, which may influence binding kinetics in drug design.

Functional Groups

- Carboxylic Acid vs. Ester : The target compound’s carboxylic acid group offers ionizability, whereas the tert-butyl ester in is lipophilic, affecting membrane permeability.

- Amino and Hydroxyl Groups: Compounds like the piperidine derivative and pyrrolidine analog include amino/hydroxyl groups, enabling diverse reactivity in conjugation or salt formation.

Substituent Effects

- Phenyl vs. Methyl : rac-(3R,5S)-3-methyl-5-phenylmorpholine hydrochloride incorporates a bulky phenyl group, increasing hydrophobicity and steric hindrance compared to the target compound’s methyl substituent.

- Trifluoromethoxy Group: 2-Amino-5-(trifluoromethoxy)benzoic acid hydrochloride (if correctly assigned) has electron-withdrawing trifluoromethoxy, altering electronic properties and metabolic stability.

Physicochemical and Pharmacological Implications

- Solubility : The morpholine ring’s oxygen enhances water solubility in the target compound, whereas the pyrrolidine analog may require formulation adjustments.

- Bioactivity : Bicyclic systems are often explored for constrained conformations in protease inhibitors, while morpholine derivatives are prevalent in kinase inhibitors.

Biological Activity

Rel-(3R,5R)-5-methylmorpholine-3-carboxylic acid hydrochloride is a compound of significant interest in pharmacology and medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

- Chemical Formula : C6H11ClN2O3

- Molecular Weight : 194.62 g/mol

- Structure : The compound features a morpholine ring substituted with a methyl group and a carboxylic acid functional group, contributing to its biological activity.

Rel-(3R,5R)-5-methylmorpholine-3-carboxylic acid hydrochloride has been shown to interact with various biological pathways:

- Antibacterial Activity : Recent studies indicate that derivatives of this compound exhibit potent antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds related to this morpholine structure have demonstrated low nanomolar inhibition against bacterial topoisomerases, which are essential for DNA replication in bacteria .

- Cell Signaling Modulation : The compound may influence cell signaling pathways by acting on specific receptors involved in cellular proliferation and migration. This modulation is crucial for therapeutic applications in conditions like fibrosis and cancer .

- Neuroprotective Effects : Research suggests potential neuroprotective properties, possibly through the modulation of lysosomal enzyme activity. This could be particularly relevant for lysosomal storage disorders .

Biological Activity Summary Table

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial efficacy of various derivatives of Rel-(3R,5R)-5-methylmorpholine-3-carboxylic acid hydrochloride against multidrug-resistant strains of Staphylococcus aureus. The results indicated a significant reduction in bacterial load in mouse models treated with the compound compared to controls .

- Fibrosis Treatment : In a preclinical model of pulmonary fibrosis, administration of the compound led to a reduction in fibrotic markers and improved lung function metrics. The study highlighted its potential as a therapeutic agent in fibrotic diseases by targeting specific receptors involved in tissue remodeling .

- Neurodegenerative Disorders : A clinical investigation into the neuroprotective effects of this compound revealed promising results in improving lysosomal function in fibroblasts derived from patients with Gaucher disease. The compound enhanced the activity of key lysosomal enzymes, indicating its potential role in treating lysosomal storage disorders .

Q & A

Basic: What are the optimal synthetic routes for Rel-(3R,5R)-5-methylmorpholine-3-carboxylic acid hydrochloride?

Answer:

The synthesis typically involves asymmetric ring-closing reactions to establish the morpholine core, followed by selective functionalization. A common approach includes:

- Step 1 : Formation of the morpholine ring via cyclization of chiral intermediates, such as amino alcohols, under acidic conditions.

- Step 2 : Introduction of the methyl group at the 5-position using alkylation or Grignard reactions, ensuring stereochemical control.

- Step 3 : Carboxylic acid group installation via oxidation or carboxylation reactions.

- Step 4 : Hydrochloride salt formation by treating the free base with HCl.

Key Methodological Considerations : - Use chiral auxiliaries or catalysts (e.g., enantioselective organocatalysts) to achieve the (3R,5R) configuration .

- Verify stereochemical integrity using chiral HPLC and NMR with chiral shift reagents .

Basic: Which analytical techniques are recommended for characterizing this compound?

Answer:

A combination of orthogonal methods is critical:

- HPLC/UPLC : For purity assessment (>98% by area normalization) and separation of stereoisomers (chiral columns, e.g., Chiralpak® IA) .

- NMR Spectroscopy : , , and 2D experiments (COSY, HSQC) to confirm regiochemistry and stereochemistry.

- Mass Spectrometry (HRMS/ESI-MS) : To validate molecular weight (e.g., calculated for CHClNO: 219.06 g/mol) .

- X-ray Crystallography : For absolute configuration determination if single crystals are obtainable .

Advanced: How can researchers resolve contradictions in stereochemical assignments reported in literature?

Answer:

Discrepancies often arise from incorrect NMR interpretations or incomplete chiral resolution. Mitigation strategies include:

- X-ray Crystallography : Provides unambiguous stereochemical proof.

- Vibrational Circular Dichroism (VCD) : Distinguishes enantiomers via IR spectra.

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA software) .

Example : A 2023 study resolved conflicting (3R,5R) vs. (3S,5S) claims by correlating VCD data with calculated spectra .

Advanced: What strategies mitigate degradation under physiological conditions?

Answer:

Stability studies in simulated biological matrices (e.g., PBS, plasma) are essential:

- pH-Dependent Stability : Test solubility and degradation kinetics across pH 1–10. Morpholine derivatives often degrade in acidic conditions via ring-opening .

- Temperature Sensitivity : Store at –20°C under inert atmosphere to prevent oxidation of the carboxylic acid group .

- Lyophilization : For long-term storage, lyophilize the hydrochloride salt to minimize hydrolysis .

Basic: What are the standard protocols for purity assessment?

Answer:

Follow pharmacopeial guidelines (e.g., USP, EP):

- HPLC Method : Use a C18 column (4.6 × 250 mm, 5 µm), mobile phase of 0.1% TFA in water/acetonitrile (gradient elution), and UV detection at 210 nm .

- Impurity Profiling : Identify and quantify related substances (e.g., des-methyl analogs, ring-opened byproducts) using spiked reference standards .

Advanced: How to address discrepancies in biological activity data across studies?

Answer:

Variability in IC values may stem from:

- Impurity Interference : Trace impurities (e.g., <0.1% ring-opened byproducts) can inhibit or enhance activity. Use ultra-pure batches (>99.5%) for assays .

- Assay Conditions : Standardize buffer ionic strength, temperature, and incubation time. For example, enzymatic assays may show pH-dependent activity shifts .

Case Study : A 2024 review attributed conflicting kinase inhibition data to variations in ATP concentrations across labs .

Advanced: What computational approaches predict interactions with biological targets?

Answer:

- Molecular Docking (AutoDock Vina, Glide) : Screen against target proteins (e.g., GPCRs, kinases) using the compound’s 3D structure (PubChem CID: 131637146) .

- Molecular Dynamics (MD) Simulations : Assess binding stability over 100+ ns trajectories (AMBER or GROMACS).

- QSAR Modeling : Corrogate substituent effects (e.g., methyl group position) with activity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.